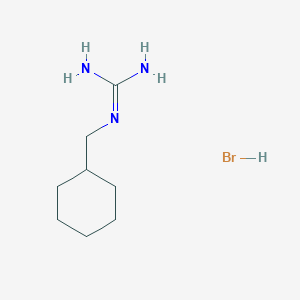
N-(cyclohexylmethyl)guanidine hydrobromide
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)guanidine hydrobromide typically involves the reaction of cyclohexylmethylamine with cyanamide, followed by the addition of hydrobromic acid. The reaction conditions often include:
Cyclohexylmethylamine: This amine serves as the starting material.
Cyanamide: This reagent reacts with the amine to form the guanidine structure.
Hydrobromic Acid: This acid is used to form the hydrobromide salt.
Industrial Production Methods
化学反応の分析
Types of Reactions
N-(cyclohexylmethyl)guanidine hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The guanidine group can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(cyclohexylmethyl)guanidine oxide, while reduction may produce cyclohexylmethylamine.
科学的研究の応用
N-(cyclohexylmethyl)guanidine hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(cyclohexylmethyl)guanidine hydrobromide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- N-(cyclohexylmethyl)guanidine hydrochloride
- N-(cyclohexylmethyl)guanidine sulfate
- N-(cyclohexylmethyl)guanidine acetate
Uniqueness
N-(cyclohexylmethyl)guanidine hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other salts. This uniqueness makes it particularly useful in certain research and industrial applications.
生物活性
N-(cyclohexylmethyl)guanidine hydrobromide is a compound of significant interest in biological and medicinal chemistry due to its diverse pharmacological properties. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound is synthesized through the reaction of cyclohexylmethylamine with cyanamide, followed by the addition of hydrobromic acid. This compound is primarily used as a reagent in organic synthesis and has been investigated for its potential biological effects, particularly in enzyme inhibition studies.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, particularly enzymes. It functions primarily as an enzyme inhibitor by binding to the active sites of various enzymes, thereby disrupting their normal function. This inhibition can lead to significant alterations in biochemical pathways and cellular functions .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in critical physiological processes, such as the Na+/H+ exchanger, which plays a crucial role in maintaining cellular ion balance and pH regulation .
- CNS Activity : It has been noted for its potential effects on the central nervous system (CNS), suggesting possible applications in treating neurological disorders where excessive neuronal excitation is a concern .
- Anti-inflammatory Properties : Similar guanidine derivatives have been documented to exhibit anti-inflammatory effects, which may extend to this compound as well .
Table 1: Summary of Biological Activities
Case Study: CNS Effects
A study examining various guanidine derivatives indicated that compounds similar to this compound could modulate glutamate receptor activity. This modulation is crucial for conditions such as epilepsy and neurodegenerative diseases where glutamate excitotoxicity is prevalent .
Case Study: Enzyme Inhibition
Research has shown that guanidine compounds can effectively inhibit the Na+/H+ exchanger, which has implications for cardiac health. Inhibitors like this compound may help mitigate cellular damage during ischemic events by preventing calcium overload .
特性
IUPAC Name |
2-(cyclohexylmethyl)guanidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.BrH/c9-8(10)11-6-7-4-2-1-3-5-7;/h7H,1-6H2,(H4,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLWPKAGQAZYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN=C(N)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















